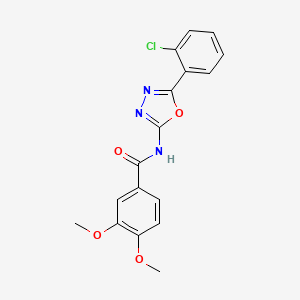

6-Azidonaphthalene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This involves studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed .Physical and Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Photoaffinity Probes

6-Azidonaphthalene-1-sulfonyl derivatives are utilized in the synthesis of photoaffinity probes. For instance, an arabinofuranosyl disaccharide photoaffinity probe was synthesized for identifying and understanding the arabinosyltransferase activity in Mycobacterium tuberculosis. This application underscores the utility of 6-azidonaphthalene sulfonamide derivatives in probing biological functions through photoactivation mechanisms (Pathak et al., 2002).

Environmental Remediation

In environmental science, derivatives of naphthalene sulfonates, which share structural similarities with 6-azidonaphthalene-1-sulfonyl chloride, have been explored for the degradation of pollutants. The oxidation of naphthalenesulfonic acids with ozone in aqueous phases demonstrates the potential for treating resistant organic compounds in wastewater, highlighting the relevance of naphthalene sulfonate chemistry in environmental remediation (Rivera-Utrilla et al., 2002).

Fluorescence Studies and Bioimaging

The fluorescent properties of naphthalene-based compounds make them valuable tools in biological studies. For example, the interaction of cyclodextrins with 6-p-toluidinylnaphthalene-2-sulfonate (TNS), a compound structurally related to this compound, has been employed to study kinetic activities of enzymes like amylase. This indicates the potential of azidonaphthalene sulfonates in fluorescence-based bioimaging and kinetic studies of biological molecules (Kondo et al., 1976).

Membrane Studies

In the study of membrane components, compounds like 1-azidonaphthalene, related to this compound, have been employed to label and investigate the lipid core of membranes. This application is significant for understanding membrane dynamics and the interaction of various compounds with lipid bilayers (Klip & Gitler, 1974).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-azidonaphthalene-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-3-1-2-7-6-8(13-14-12)4-5-9(7)10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWXJJVERSDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N=[N+]=[N-])C(=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2549895.png)

![N-(3-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2549897.png)

![1-[(2-Methoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2549898.png)

![(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid](/img/structure/B2549899.png)

![N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2549900.png)

![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)

![4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2549904.png)

![2-Chloro-N-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]propanamide](/img/structure/B2549909.png)